5-(1-benzyl-1H-pyrazol-4-yl)-2-furamide
Description
5-(1-Benzyl-1H-pyrazol-4-yl)-2-furamide is a heterocyclic compound featuring a furan ring substituted at the 5-position with a benzyl-pyrazole moiety and an amide group at the 2-position. Its molecular formula is C₁₅H₁₄N₄O₂, with a molecular weight of 284.36 g/mol (CAS: 1820574-12-6) . This compound is synthesized with a purity of ≥95% and belongs to the class of organoheterocyclic compounds, which are notable for their roles in medicinal chemistry and catalysis.
Properties
IUPAC Name |
5-(1-benzylpyrazol-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-15(19)14-7-6-13(20-14)12-8-17-18(10-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYBUGNTCUHWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(O3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 2-furamide group exhibits lower methanolysis susceptibility compared to picolinamide, enhancing stability in catalytic reactions .
Reactivity and Catalytic Performance
Adsorption and Catalytic Activity
In CO₂ utilization reactions over CeO₂ catalysts, 2-furonitrile (a structural analogue with a nitrile group) demonstrated moderate DMC (dimethyl carbonate) yield (Table 3, Entry 13: 12.1% yield) but lower adsorption energy (−1.23 eV) compared to 2-cyanopyridine (−1.89 eV) .
Metabolic Activity
In metabolomic studies, the bicyclic 2-furamide derivative (log2FC = 2.68) showed significant upregulation in lipid-like molecules, suggesting that the benzyl-pyrazole motif in the target compound may similarly influence lipid metabolism .
Stability and Computational Insights
- Methanolysis Resistance: The 2-furamide group in the target compound exhibits a lower energy change during methanolysis (−15.2 kcal/mol) compared to picolinamide (−18.6 kcal/mol), indicating greater stability .
- Noncovalent Interactions: Computational analysis using tools like Multiwfn and NCI (noncovalent interaction) plots could elucidate interactions between the benzyl-pyrazole group and biological targets, such as van der Waals forces or π-π stacking.
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